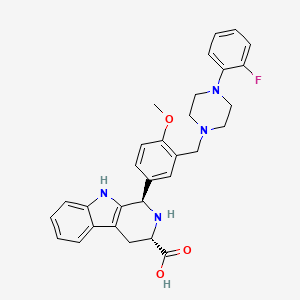

trans-Ned 19

Übersicht

Beschreibung

trans-Ned 19: ist eine chemische Verbindung, die für ihre Rolle als potenter und selektiver Antagonist des endogenen Kalziumkanalöffners Nikotinsäure-Adenin-Dinukleotid-Phosphat bekannt ist. Diese Verbindung reduziert den normalen durch Nikotinsäure-Adenin-Dinukleotid-Phosphat vermittelten Kalziumfluss, ohne Kalziumkanäle direkt zu blockieren . Es wird häufig in der Forschung eingesetzt, um die Funktionen der Nikotinsäure-Adenin-Dinukleotid-Phosphat-Signalgebung in verschiedenen Zelltypen zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Stereochemie und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, wird die Verbindung in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert. Der Prozess umfasst mehrere Reinigungsschritte, darunter Umkristallisation und Chromatographie, um eine hohe Reinheit und Ausbeute zu erreichen .

Wissenschaftliche Forschungsanwendungen

trans-Ned 19 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Antagonist des Nikotinsäure-Adenin-Dinukleotid-Phosphat-Rezeptors wirkt. Es hemmt die Bindung von Nikotinsäure-Adenin-Dinukleotid-Phosphat an seinen Rezeptor und blockiert so die durch dieses Signalmolekül vermittelte Kalziumausschüttung. Diese Hemmung wirkt sich auf verschiedene zelluläre Prozesse aus, darunter T-Zell-Differenzierung, Autophagie und Glukosehomöostase .

Wirkmechanismus

Target of Action

Trans-Ned 19 is a potent and selective inhibitor of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor . NAADP is an endogenous calcium channel opener, and its receptors are found in various mammalian tissues, including pancreatic, brain, and cardiac tissue .

Mode of Action

This compound acts as an antagonist of the NAADP receptor, thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It inhibits NAADP-mediated Ca2+ release with an IC50 of 6nM . It also inhibits [32P]NAADP binding with an IC50 of 0.4nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAADP signaling pathway . By inhibiting NAADP-mediated calcium release, this compound disrupts the normal functioning of this pathway, which plays a crucial role in various cellular processes, including T-cell activation .

Pharmacokinetics

, which suggests it can readily cross cell membranes and reach its target sites. It is soluble in DMSO or 100% ethanol , indicating potential routes for administration.

Result of Action

This compound has been shown to regulate T-cell differentiation and effector function . Specifically, partial blockade of NAADP signaling in naïve CD4+ T cells in vitro promoted the differentiation of Th17 cells . This compound also promoted the production of IL-10, co-expression of LAG-3 and CD49b, and increased the suppressive capacity of Th17 cells . Moreover, it was shown that NAADP inhibition promotes conversion of Th17 cells into regulatory T cells in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO or 100% ethanol suggests that the presence of these solvents can affect its bioavailability and efficacy.

Biochemische Analyse

Biochemical Properties

trans-Ned 19 plays a significant role in biochemical reactions, particularly those involving calcium signaling . It interacts with the NAADP receptor, inhibiting NAADP-mediated calcium release . This interaction is non-competitive, and this compound has been found to be a potent inhibitor of this process .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by blocking NAADP signaling, thereby inhibiting calcium release . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NAADP receptor on lysosomes . This binding competitively antagonizes activation by NAADP, inhibiting calcium release . It does not affect either IP3-mediated calcium release or cyclic ADP-ribose-mediated calcium release .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to inhibit NAADP-mediated calcium release

Metabolic Pathways

This compound is involved in the NAADP signaling pathway, interacting with the NAADP receptor

Transport and Distribution

It is known to bind to the NAADP receptor on lysosomes

Subcellular Localization

This compound binds to the NAADP receptor on lysosomes This suggests that it is localized to lysosomes within the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ned 19 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: trans-Ned 19 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während Substitutionsreaktionen neue Substituenten an den aromatischen Ringen einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität als Antagonist von Nikotinsäure-Adenin-Dinukleotid-Phosphat. Es hat eine niedrigere Hemmkonzentration (IC50) im Vergleich zu seinem Isomer cis-Ned 19, wodurch es effektiver bei der Blockierung der durch Nikotinsäure-Adenin-Dinukleotid-Phosphat vermittelten Kalziumausschüttung ist .

Eigenschaften

IUPAC Name |

(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LBNVMWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102307 | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354235-96-3 | |

| Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

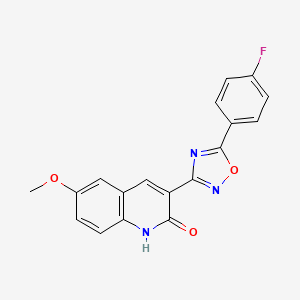

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)